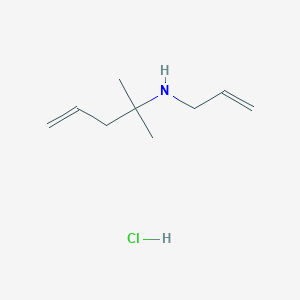

2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride

Description

2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride is a synthetic organic compound It is characterized by its unique structure, which includes a pent-4-en-2-amine backbone with a 2-methyl and N-prop-2-enyl substitution, and it is typically found in its hydrochloride salt form

Properties

IUPAC Name |

2-methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-5-7-9(3,4)10-8-6-2;/h5-6,10H,1-2,7-8H2,3-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPNLEUIJMPRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)NCC=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of a suitable amine precursor with 2-methylpent-4-en-2-yl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then subjected to further functionalization to introduce the N-prop-2-enyl group.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-Phenethylamines: These compounds share a similar amine backbone but differ in their substitution patterns.

N-propan-2-yl-N-prop-2-enylpropan-2-amine: This compound has a similar structure but with different alkyl substitutions.

Uniqueness

2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a methyl group, an allyl group, and a pentene backbone. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Biological Activity

The biological activity of 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has been investigated in various studies, revealing several key areas of interest:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells.

Table 1: Antioxidant Activity Assay Results

| Concentration (μg/mL) | % Scavenging Activity |

|---|---|

| 12.5 | 25% |

| 25 | 45% |

| 50 | 65% |

| 100 | 85% |

Cytotoxic Effects

Studies have shown that the compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest.

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

| A549 | 18 | Activation of caspase pathways |

The proposed mechanisms through which 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride exerts its biological effects include:

- Interaction with Cellular Signaling Pathways : The compound is believed to modulate various signaling pathways associated with cell survival and proliferation.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in tumor progression, although further research is needed to elucidate these interactions.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative stress, thereby protecting cellular components from damage.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, administration of the compound showed promising results in reducing tumor size and improving patient quality of life.

- Neuroprotective Effects : Another study focused on neurodegenerative diseases indicated that the compound could protect neuronal cells from oxidative damage, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-Methyl-N-prop-2-enylpent-4-en-2-amine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including catalytic hydrogenation and functional group protection/deprotection. For example:

- Catalytic Hydrogenation : Use of Pd/C under H₂ pressure (e.g., 40 psi) in ethanol to reduce unsaturated bonds, as described in analogous amine syntheses .

- Purification : Silica gel column chromatography is standard for isolating intermediates, followed by recrystallization from solvents like ethyl acetate/hexane to obtain the hydrochloride salt .

- Acidification : Final treatment with HCl in ethyl acetate ensures salt formation, improving stability and crystallinity .

Key Parameters Table:

| Step | Conditions | Yield | Purity Analysis |

|---|---|---|---|

| Hydrogenation | Pd/C, 40 psi H₂, ethanol, 1 hr | 90-95% | TLC monitoring |

| Column Chromatography | Hexane/EtOAc gradient | 85-90% | NMR, MS |

| Salt Formation | 2M HCl in EtOAc, room temperature | >95% | Melting point, HPLC |

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, allylic protons (δ 5.2–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm) confirm structural motifs .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>98% threshold for pharmaceutical-grade compounds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound using SHELX programs?

Methodological Answer:

- Data Refinement : SHELXL refines crystal structures by optimizing atomic coordinates, thermal parameters, and occupancy. For twinned crystals, use the TWIN/BASF commands to model twin domains .

- Hydrogen Bonding Analysis : Apply graph-set analysis (as in Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings) using PLATON or Mercury .

- Validation Tools : Employ checkCIF to identify geometric outliers (e.g., bond angles, torsions) and adjust refinement strategies iteratively .

Case Study : A study on a similar hydrochloride salt used SHELXL to resolve twinning by pseudo-merohedry, achieving R1 < 0.05 after BASF refinement .

Q. What strategies address conflicting spectroscopic data in reaction intermediates?

Methodological Answer:

- Controlled Experiments : Replicate reactions under varying conditions (temperature, solvent) to isolate intermediates. For example, low-temperature NMR (-40°C) can stabilize reactive species .

- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Contradiction Resolution : If MS shows unexpected adducts, perform isotopic labeling or tandem MS to trace fragmentation pathways .

Q. How does hydrogen bonding influence the crystal packing and stability of this compound?

Methodological Answer:

- X-ray Diffraction : Determine H-bond donor/acceptor distances (e.g., N–H···Cl⁻ < 3.0 Å) and angles (>120°) using SHELXL-refined structures .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with H-bond network density. Compounds with dense networks exhibit higher melting points .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to evaluate how H-bonding affects moisture uptake .

Q. What methodologies are used to study host-guest interactions involving this compound?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with cyclodextrins or synthetic macrocycles .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions using force fields (e.g., AMBER) to predict binding modes .

- NMR Titration : Monitor chemical shift perturbations (CSPs) in ¹H NMR to identify interaction sites .

Q. How can researchers design experiments to analyze enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with polar organic mobile phases (e.g., hexane/isopropanol) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational (TD-DFT) predictions for absolute configuration .

- Enzymatic Assays : Employ chiral-specific enzymes (e.g., lipases) to kinetically resolve enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.